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Compound of Interest

4-Chloro-2-methoxy-5-
Compound Name:

methylbenzonitrile
CAS No.: 755027-31-7
Cat. No.: B1391815

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural
elucidation of novel organic molecules is paramount. 4-Chloro-2-methoxy-5-
methylbenzonitrile, a substituted aromatic nitrile, represents a scaffold of interest with
potential applications in medicinal chemistry and materials science. This technical guide
provides a detailed exploration of the spectroscopic characteristics of this compound. In the
absence of publicly available experimental spectra for the specific molecule with CAS number
755027-31-7, this document leverages foundational spectroscopic principles and comparative
data from structurally analogous compounds to predict and interpret its spectral features. This
approach serves as a robust framework for researchers encountering this or similar molecules
in their work.
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Molecular Structure and Predicted Spectroscopic

Highlights

4-Chloro-2-methoxy-5-methylbenzonitrile possesses a distinct substitution pattern on the

benzene ring, which dictates its unique spectroscopic fingerprint. The presence of a nitrile (-

C=N), a methoxy (-OCHs), a methyl (-CHs), and a chloro (-Cl) group, each contributes

characteristic signals in various spectroscopic techniques.

Functional Group

Predicted Spectroscopic Influence

Nitrile (-C=N)

A sharp, medium-intensity absorption in the IR
spectrum around 2220-2240 cm~1, In 133C NMR,
the nitrile carbon will appear in the 115-120 ppm

region.

Methoxy (-OCH?3)

A strong C-O stretching band in the IR spectrum
around 1250 cm~—t and 1050 cm~1. In 'H NMR, a
sharp singlet for the three protons around 3.8-
4.0 ppm. In 13C NMR, a signal around 55-60

ppm.

Methyl (-CHs)

C-H stretching bands in the IR spectrum below
3000 cm™1, In tH NMR, a singlet for the three
protons around 2.2-2.5 ppm. In 3C NMR, a

signal in the aliphatic region, around 15-20 ppm.

Aromatic Ring

C-H stretching absorptions above 3000 cm™1
and C=C stretching bands in the 1450-1600
cm~1 region of the IR spectrum. Aromatic
protons will resonate in the 6.5-8.0 ppm range in
1H NMR, and aromatic carbons will appear
between 110-160 ppm in 13C NMR.

Chloro (-CI)

The C-CI bond will have a stretching vibration in
the fingerprint region of the IR spectrum
(typically 600-800 cm~1). The electronegativity
of chlorine will influence the chemical shifts of
nearby protons and carbons in the NMR

spectra.
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l. Infrared (IR) Spectroscopy: Probing Functional
Groups

A. Foundational Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to
the type of bond and the functional group it belongs to. This makes IR spectroscopy an
invaluable tool for the identification of functional groups within a molecule.

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common technique for obtaining IR spectra of solid and liquid samples with
minimal sample preparation.

 Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer's ATR crystal (e.qg.,
diamond) is clean.

o Background Spectrum: Record a background spectrum of the empty ATR crystal to account
for atmospheric and instrumental interferences.

o Sample Application: Place a small amount of the solid 4-Chloro-2-methoxy-5-
methylbenzonitrile sample directly onto the ATR crystal.

o Pressure Application: Apply consistent pressure to ensure good contact between the sample
and the crystal.

e Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to
improve the signal-to-noise ratio.

Data Processing: Process the resulting spectrum to identify the key absorption bands.
C. Predicted IR Spectrum and Interpretation

The predicted IR spectrum of 4-Chloro-2-methoxy-5-methylbenzonitrile would exhibit the
following key absorptions:
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Wavenumber

(cm-?) Vibration Type Predicted Intensity  Functional Group
~3100-3000 C-H stretch Medium-Weak Aromatic
~2950-2850 C-H stretch Medium-Weak Methyl, Methoxy
~2230 C=N stretch Medium-Sharp Nitrile

~1600, 1480 C=C stretch Medium Aromatic Ring
~1250, 1050 C-O stretch Strong Methoxy

~800-700 C-Cl stretch Medium-Strong Chloro

The presence of a sharp band around 2230 cm~! would be a strong indicator of the nitrile
group. The strong absorptions in the 1250-1050 cm~* region would confirm the presence of the
methoxy group.

Il. Nuclear Magnetic Resonance (NMR)
Spectroscopy: Mapping the Carbon-Hydrogen
Framework

A. Foundational Principles
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei, such as *H and
13C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation

at specific frequencies, which are dependent on their chemical environment. This provides
detailed information about the structure and connectivity of atoms in a molecule.

B. Experimental Protocol: *H and 3C NMR

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-2-methoxy-5-
methylbenzonitrile in a deuterated solvent (e.g., CDCIs3) in an NMR tube.

e Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., Bruker AC-
300).
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» 'H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include the number
of scans, pulse sequence, and relaxation delay.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural
abundance of 13C, a larger number of scans is typically required. Proton decoupling is
commonly used to simplify the spectrum.

o Data Processing: Process the raw data (Fourier transformation, phasing, and baseline
correction) to obtain the final NMR spectra.

C. Predicted *H NMR Spectrum and Interpretation

The *H NMR spectrum is expected to show three distinct signals in the aromatic region and two
singlets in the aliphatic region.
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Chemical Shift

Multiplicity
(ppm)

Integration

Assignment

Rationale

~7.4 Singlet

1H

H-6

This proton is
ortho to the
electron-
withdrawing
nitrile group,
leading to a
downfield shift.

~6.9 Singlet

1H

This proton is
ortho to the
electron-donating
methoxy group,
resulting in an
upfield shift.

~3.9 Singlet

3H

-OCHs

The methoxy
protons are
shielded and
appear as a

sharp singlet.

~2.3 Singlet

3H

-CHs

The methyl
protons are in a
relatively
unshielded
environment on

the aromatic ring.

D. Predicted 3C NMR Spectrum and Interpretation

The proton-decoupled *3C NMR spectrum will show nine distinct signals corresponding to the

nine carbon atoms in the molecule.
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Chemical Shift (ppm) Assignment Rationale

Carbon attached to the
~160 C-2 electronegative oxygen of the

methoxy group.

Carbon attached to the

~140 C-4 _ _
electronegative chlorine atom.
Quaternary carbon attached to
~135 C-5
the methyl group.
~133 C-6 Aromatic CH carbon.
Characteristic chemical shift
~118 C=N o
for a nitrile carbon.
Quaternary carbon attached to
~115 C-1 o
the nitrile group.
Aromatic CH carbon shielded
~112 C-3
by the methoxy group.
~56 -OCHs Methoxy carbon.
~18 -CHs Methyl carbon.

lll. Mass Spectrometry (MS): Determining the
Molecular Weight and Fragmentation

A. Foundational Principles

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight of the
compound and its fragmentation pattern, which can aid in structural elucidation.

B. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Introduction: A dilute solution of 4-Chloro-2-methoxy-5-methylbenzonitrile is
injected into the gas chromatograph.
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e Separation: The compound travels through the GC column and is separated from any
impurities.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer
and is ionized, typically by electron impact (El).

e Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a
quadrupole).

e Detection: The detector records the abundance of each ion at a specific mass-to-charge
ratio.

C. Predicted Mass Spectrum and Interpretation

The mass spectrum of 4-Chloro-2-methoxy-5-methylbenzonitrile will provide its molecular
weight and characteristic fragmentation patterns. The molecular formula is CoHsCINO.

e Molecular lon (M*): The molecular ion peak is expected at m/z 181. The presence of a
chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak
at M+2 (m/z 183) that is approximately one-third the intensity of the M+ peak, reflecting the
natural abundance of the 3’Cl isotope.

o Key Fragment lons:

[e]

[M - CHs]* (m/z 166): Loss of a methyl radical from the methoxy or methyl group.

o

[M - OCHs]* (m/z 150): Loss of a methoxy radical.

[¢]

[M - CI]* (m/z 146): Loss of a chlorine radical.

[¢]

[M - HCNJ* (m/z 154): Loss of hydrogen cyanide from the nitrile group.

Workflow and Data Integration

The comprehensive structural elucidation of 4-Chloro-2-methoxy-5-methylbenzonitrile relies
on the synergistic interpretation of data from IR, NMR, and MS.
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Caption: Integrated workflow for the spectroscopic analysis of 4-Chloro-2-methoxy-5-
methylbenzonitrile.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-
Chloro-2-methoxy-5-methylbenzonitrile. By understanding the fundamental principles of IR,
NMR, and MS, and by drawing logical comparisons with structurally related molecules,
researchers can confidently predict and interpret the spectral data for this compound. This
structured approach, combining theoretical knowledge with practical protocols, is essential for
the accurate characterization of novel molecules in the fast-paced environment of drug
discovery and chemical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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